Cas no 53394-92-6 (Drinidene)

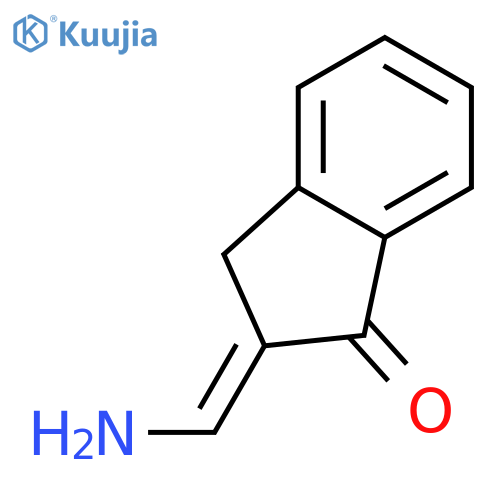

Drinidene structure

Drinidene 化学的及び物理的性質

名前と識別子

-

- 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro-

- Drinidene

- 2-(Aminomethylene)-1-indanone

- 2-Aminomethylen-1-indanon

- 2-Aminomethyleneindanone

- AC1MI2EK

- Drinidene [USAN:INN]

- NSC299237

- SureCN121997

- UNII-G715G2AW6N

- G715G2AW6N

- SCHEMBL121997

- DTXSID301023826

- 2-(aminomethylidene)-2,3-dihydro-1h-inden-1-one

- CP-24877

- 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one

- DRINIDENE [USAN]

- AKOS040751642

- (2E)-2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one

- NSC-299237

- 1H-Inden-1-one, 2-(aminomethylene)-2,3-dihydro-

- Drinidene (USAN/INN)

- Q27278865

- NSC 299237

- DRINIDENE [INN]

- AKOS034130847

- 53394-92-6

- (2E)-2-(aminomethylidene)-3H-inden-1-one

- (2E)-2-(AMINOMETHYLENE)-2,3-DIHYDRO-1H-INDEN-1-ONE

- D03908

- CP-24,877

- CHEMBL4297145

- DA-63022

-

- インチ: InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+

- InChIKey: HJOUSWJOPKLCGA-SOFGYWHQSA-N

- ほほえんだ: C1C2=CC=CC=C2C(=O)C1=CN

計算された属性

- せいみつぶんしりょう: 159.06847

- どういたいしつりょう: 159.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 3

- トポロジー分子極性表面積: 43.1Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.333

- ふってん: 306.1°Cat760mmHg

- フラッシュポイント: 138.9°C

- 屈折率: 1.743

- PSA: 43.09

- LogP: 1.96830

Drinidene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-119864-10mM*1 mL in DMSO |

Drinidene |

53394-92-6 | 95.22% | 10mM*1 mL in DMSO |

¥1650 | 2024-04-18 | |

| MedChemExpress | HY-119864-10mM*1mLinDMSO |

Drinidene |

53394-92-6 | 95.22% | 10mM*1mLinDMSO |

¥1650 | 2023-07-26 | |

| MedChemExpress | HY-119864-5mg |

Drinidene |

53394-92-6 | 95.22% | 5mg |

¥1500 | 2024-04-18 | |

| Aaron | AR00DIX9-500mg |

Drinidene |

53394-92-6 | 95% | 500mg |

$822.00 | 2023-12-13 | |

| Aaron | AR00DIX9-250mg |

Drinidene |

53394-92-6 | 95% | 250mg |

$530.00 | 2023-12-13 | |

| Enamine | EN300-2504272-250mg |

2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one |

53394-92-6 | 95.0% | 250mg |

$367.0 | 2023-10-02 | |

| Aaron | AR00DIX9-2.5g |

Drinidene |

53394-92-6 | 95% | 2.5g |

$2025.00 | 2023-12-13 | |

| Aaron | AR00DIX9-5g |

Drinidene |

53394-92-6 | 95% | 5g |

$2984.00 | 2023-12-13 | |

| Enamine | EN300-2504272-100mg |

2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one |

53394-92-6 | 95.0% | 100mg |

$257.0 | 2023-10-02 | |

| A2B Chem LLC | AG29953-50mg |

2-(aminomethylidene)-2,3-dihydro-1h-inden-1-one |

53394-92-6 | 95% | 50mg |

$219.00 | 2024-04-19 |

Drinidene 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

53394-92-6 (Drinidene) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53394-92-6)Drinidene

清らかである:99%

はかる:1g

価格 ($):483.0